Tert-butyl (6-fluoro-4-formylpyridin-2-YL)methylcarbamate
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Overview
Description
Tert-butyl (6-fluoro-4-formylpyridin-2-YL)methylcarbamate is a chemical compound with the molecular formula C12H15FN2O3 and a molecular weight of 254.26 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-fluoro-4-formylpyridin-2-YL)methylcarbamate typically involves the reaction of 6-fluoro-4-formylpyridine with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures (2-8°C) to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6-fluoro-4-formylpyridin-2-YL)methylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Tert-butyl (6-fluoro-4-formylpyridin-2-YL)methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (6-fluoro-4-formylpyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (6-fluoro-4-formylpyridin-3-yl)carbamate
- Tert-butyl (6-bromofuro[3,2-b]pyridin-2-yl)methylcarbamate
Uniqueness
Tert-butyl (6-fluoro-4-formylpyridin-2-YL)methylcarbamate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its fluorine atom and formyl group make it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C12H15FN2O3 |
---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
tert-butyl N-[(6-fluoro-4-formylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H15FN2O3/c1-12(2,3)18-11(17)14-6-9-4-8(7-16)5-10(13)15-9/h4-5,7H,6H2,1-3H3,(H,14,17) |
InChI Key |
ABTGSFXUNAPSRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CC(=C1)C=O)F |
Origin of Product |
United States |
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